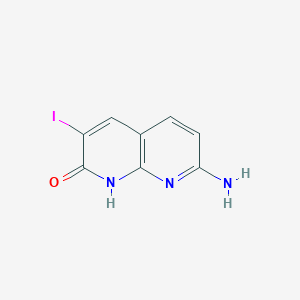![molecular formula C16H18N4O B11838776 N-[2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-yl]-3-methylbutanamide CAS No. 827318-39-8](/img/structure/B11838776.png)
N-[2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-yl]-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1H-Pyrazol-3-yl)-1H-indol-4-yl)-3-methylbutanamide: is a complex organic compound that features both pyrazole and indole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Pyrazol-3-yl)-1H-indol-4-yl)-3-methylbutanamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring followed by the construction of the indole moiety. The final step involves the coupling of these two structures with the 3-methylbutanamide group under specific reaction conditions such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(1H-Pyrazol-3-yl)-1H-indol-4-yl)-3-methylbutanamide can undergo various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-(2-(1H-Pyrazol-3-yl)-1H-indol-4-yl)-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties
Mecanismo De Acción
The mechanism by which N-(2-(1H-Pyrazol-3-yl)-1H-indol-4-yl)-3-methylbutanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one
- Hydrazine-coupled pyrazoles
Uniqueness
N-(2-(1H-Pyrazol-3-yl)-1H-indol-4-yl)-3-methylbutanamide is unique due to its specific combination of pyrazole and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
Número CAS |
827318-39-8 |
|---|---|
Fórmula molecular |
C16H18N4O |
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
3-methyl-N-[2-(1H-pyrazol-5-yl)-1H-indol-4-yl]butanamide |
InChI |
InChI=1S/C16H18N4O/c1-10(2)8-16(21)19-13-5-3-4-12-11(13)9-15(18-12)14-6-7-17-20-14/h3-7,9-10,18H,8H2,1-2H3,(H,17,20)(H,19,21) |
Clave InChI |
TULWDTBNBLJCAZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)NC1=CC=CC2=C1C=C(N2)C3=CC=NN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Butyl-2-(pyridin-2-YL)-1,3-diazaspiro[4.5]deca-1,3-dien-4-amine](/img/structure/B11838700.png)


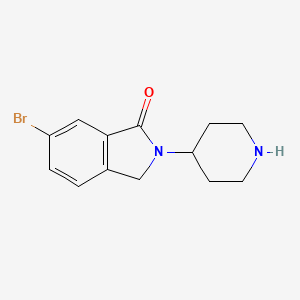



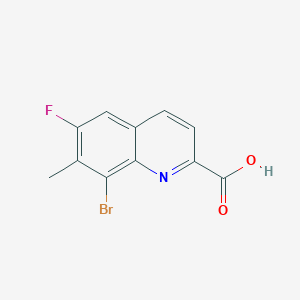
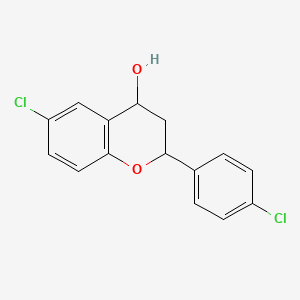
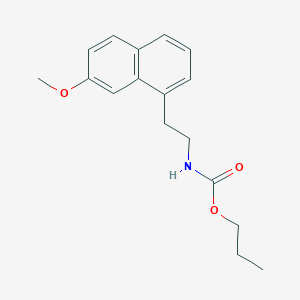
![2-(6-Tert-butoxycarbonyl-6-azaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B11838765.png)

